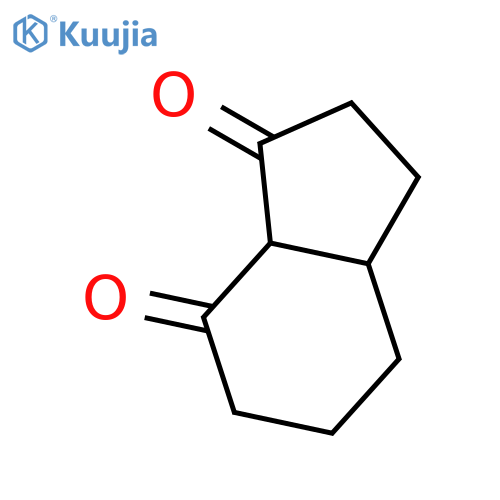Cas no 90534-39-7 (1H-INDENE-1,7(4H)-DIONE, HEXAHYDRO-)
1H-インデン-1,7(4H)-ジオン、ヘキサヒドロ-は、環状ケトン構造を有する有機化合物です。この化合物は、高い熱安定性と化学的安定性を示し、有機合成中間体としての応用が可能です。特に、医薬品や香料の合成において有用な骨格を提供します。ヘキサヒドロ化された構造により、反応性が調整され、選択的な反応が可能となる点が特徴です。また、極性溶媒に対する溶解性が良好で、反応条件の設計が容易です。この化合物は、複雑な分子構築のための多用途なビルディングブロックとしての潜在性を有しています。

90534-39-7 structure
商品名:1H-INDENE-1,7(4H)-DIONE, HEXAHYDRO-
1H-INDENE-1,7(4H)-DIONE, HEXAHYDRO- 化学的及び物理的性質
名前と識別子
-
- 1H-INDENE-1,7(4H)-DIONE, HEXAHYDRO-
- octahydro-1H-indene-1,7-dione
- QDA53439
- SCHEMBL26828485
- 982-015-0
- 3,3a,4,5,6,7a-hexahydro-2H-indene-1,7-dione
- EN300-7427956
- 90534-39-7
- Hexahydro-1H-indene-1,7(7aH)-dione
-
- インチ: InChI=1S/C9H12O2/c10-7-3-1-2-6-4-5-8(11)9(6)7/h6,9H,1-5H2
- InChIKey: QPYDYNMZXFQNEK-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 152.083729621g/mol
- どういたいしつりょう: 152.083729621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 34.1Ų
1H-INDENE-1,7(4H)-DIONE, HEXAHYDRO- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P0292KT-2.5g |
octahydro-1H-indene-1,7-dione |
90534-39-7 | 95% | 2.5g |
$2414.00 | 2024-04-20 | |
| Enamine | EN300-7427956-0.25g |
octahydro-1H-indene-1,7-dione |
90534-39-7 | 95% | 0.25g |
$481.0 | 2024-05-24 | |
| 1PlusChem | 1P0292KT-5g |
octahydro-1H-indene-1,7-dione |
90534-39-7 | 95% | 5g |
$3543.00 | 2024-04-20 | |
| Enamine | EN300-7427956-0.05g |
octahydro-1H-indene-1,7-dione |
90534-39-7 | 95% | 0.05g |
$226.0 | 2024-05-24 | |
| Enamine | EN300-7427956-2.5g |
octahydro-1H-indene-1,7-dione |
90534-39-7 | 95% | 2.5g |
$1903.0 | 2024-05-24 | |
| 1PlusChem | 1P0292KT-50mg |
octahydro-1H-indene-1,7-dione |
90534-39-7 | 95% | 50mg |
$332.00 | 2024-04-20 | |
| 1PlusChem | 1P0292KT-100mg |
octahydro-1H-indene-1,7-dione |
90534-39-7 | 95% | 100mg |
$479.00 | 2024-04-20 | |
| 1PlusChem | 1P0292KT-500mg |
octahydro-1H-indene-1,7-dione |
90534-39-7 | 95% | 500mg |
$999.00 | 2024-04-20 | |
| 1PlusChem | 1P0292KT-10g |
octahydro-1H-indene-1,7-dione |
90534-39-7 | 95% | 10g |
$5224.00 | 2024-04-20 | |
| Enamine | EN300-7427956-10.0g |
octahydro-1H-indene-1,7-dione |
90534-39-7 | 95% | 10.0g |
$4176.0 | 2024-05-24 |
1H-INDENE-1,7(4H)-DIONE, HEXAHYDRO- 関連文献
-
1. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
90534-39-7 (1H-INDENE-1,7(4H)-DIONE, HEXAHYDRO-) 関連製品
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
